4-Octanol
Overview
Description
4-Octanol, also known as octan-4-ol, is an organic compound with the chemical formula C8H18O. It is a colorless liquid with a weak mellow aroma. This compound is part of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is less dense than water and is insoluble in water but soluble in most organic solvents such as ether, benzene, and ethanol .
Scientific Research Applications
4-Octanol has a variety of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Industry: this compound is used in the preparation of fragrances, preservatives, dyes, and paints.
Mechanism of Action
Target of Action
4-Octanol, a saturated fatty alcohol, is known to act as a T-type calcium channel (T-channels) inhibitor . The T-channels are crucial for various physiological functions, including neuronal firing, muscle contraction, and hormone secretion. By inhibiting these channels, this compound can modulate these processes.
Mode of Action
It is known that the compound interacts with its targets (t-channels) and inhibits their function . This inhibition could result in changes in cellular signaling and function, particularly in cells that rely on calcium influx for their activity.
Pharmacokinetics
It is known that the octanol/water partition coefficient plays a significant role in the diffusion limitation of the exchange between adipose and blood, influencing the compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its role as a T-channel inhibitor. For instance, it has been observed to inhibit the growth of Aspergillus flavus, a spoilage fungus, in postharvest grains . This inhibition is associated with damage to the fungal cell morphology, induction of apoptosis, and disruption of metabolic pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances, pH levels, and temperature
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octanol can be synthesized through various methods:
Hydrogenation of Octyl Aldehyde: This method involves the hydrogenation of octyl aldehyde in the presence of a catalyst.
Nucleophilic Addition Reaction of Octanal: Another method involves the nucleophilic addition reaction of octanal, where octanal reacts with a nucleophile to form this compound.
Reduction of Octanal: This method involves the reduction of octanal using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of octyl aldehyde due to its efficiency and scalability. The process involves the use of a metal catalyst, such as palladium or platinum, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Octanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form octane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrogen chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Octanone.
Reduction: Octane.
Substitution: Octyl chloride.
Comparison with Similar Compounds
- 1-Octanol
- 2-Octanol
- 3-Octanol
Properties
IUPAC Name |
octan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFPPJOZXUTRAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870640 | |
Record name | 4-Octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
589-62-8 | |
Record name | (±)-4-Octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-OCTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-OCTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HZ7613II2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-octanol?
A1: this compound has the molecular formula C8H18O and a molecular weight of 130.23 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identification and purity assessment, and Fourier Transformed Infra Red (FTIR) spectroscopy for functional group analysis. []
Q3: How does the structure of this compound affect its physicochemical properties compared to other octanol isomers?
A3: The position of the hydroxyl group in this compound influences its aggregation behavior. Compared to linear 1-octanol, branched this compound tends to form smaller, more tightly packed aggregates due to steric hindrance from the branched alkyl chain. This impacts its dielectric properties and is evident in X-ray diffraction patterns and molecular dynamics simulations. []
Q4: What is the significance of the salting-out effect in relation to this compound and what are its implications for Marangoni convection?
A4: While the salting-out effect can induce Marangoni convection in aqueous solutions containing this compound at concentrations below its solubility limit, beyond the solubility limit, the imbalance between surface tension and interfacial tension becomes the driving force. This highlights the complex interplay of factors influencing Marangoni convection in these systems. []
Q5: What role does this compound play in the insect world?
A5: this compound is a component of the aggregation pheromone in several insect species, particularly weevils (Curculionidae). It is released by males to attract both males and females for mating and aggregation. [, , , , ]
Q6: Which insect species utilize this compound as a pheromone component?
A6: Research indicates the presence of this compound in the pheromone systems of various weevils, including the West Indian sugarcane borer (Metamasius hemipterus), African palm weevil (Rhynchophorus phoenicis), and the agave weevil (Scyphophorus acupunctatus). [, , , , ]
Q7: Is the presence of this compound always essential for insect attraction in these pheromone systems?
A7: Interestingly, not all pheromone components are essential for attraction in every species. Research on Metamasius hemipterus found that while 4-methyl-5-nonanol is the primary pheromone component, the addition of either 2-methyl-4-heptanol or 2-methyl-4-octanol is crucial for maximizing attraction, indicating a redundancy phenomenon. [, ]
Q8: How is this compound used in pest control strategies?
A8: Synthetic this compound, often in combination with other pheromone components and plant volatiles, is used in traps to monitor and manage weevil populations, offering a targeted and potentially environmentally friendlier alternative to broad-spectrum insecticides. [, ]
Q9: How is this compound synthesized?
A9: this compound can be synthesized via a Grignard reaction using sec-butyl magnesium bromide and n-pentanal as precursors, followed by hydrolysis. [, ]
Q10: Can this compound be synthesized enantioselectively?
A10: Yes, both (R)- and (S)-enantiomers of this compound can be synthesized using specific chiral starting materials and catalysts, allowing for investigations into the biological activity of individual enantiomers. [, , ]
Q11: Has this compound been observed as a product in any other chemical reactions?
A11: Yes, this compound is formed during the rhodium trichloride-catalyzed hydroboration of 1-octene. This reaction exhibits unusual regioselectivity, yielding a mixture of octanol isomers including this compound. [, ] Furthermore, it is also a product of cytochrome P450-mediated oxidation of octane. []
Q12: Can this compound undergo further chemical transformations?
A12: Yes, like other secondary alcohols, this compound can be oxidized to 4-octanone and undergo other reactions typical of alcohols. For example, in the presence of zirconia catalysts, this compound can undergo dehydration to form octenes. []
Q13: What are the environmental concerns related to this compound?
A13: While this compound is biodegradable, its use in large-scale pest control applications needs careful consideration to minimize potential negative impacts on ecosystems. []
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